molecular formula C20H13Cl2FN4S B12043045 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12043045
M. Wt: 431.3 g/mol
InChI Key: SAIDPIYMJXZUSY-UHFFFAOYSA-N
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Description

4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Substituents: The chlorofluorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The pyridine ring is often introduced in the final step through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can be explored as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 4-(5-((2-CHLOROBENZYL)SULFANYL)-4-(PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
  • 4-(5-((2-FLUOROBENZYL)SULFANYL)-4-(4-METHYL-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

Uniqueness

The uniqueness of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE lies in its specific combination of substituents, which can impart distinct biological and chemical properties. The presence of both chlorofluorobenzyl and chlorophenyl groups may enhance its activity and selectivity for certain targets.

Properties

Molecular Formula

C20H13Cl2FN4S

Molecular Weight

431.3 g/mol

IUPAC Name

4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H13Cl2FN4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2

InChI Key

SAIDPIYMJXZUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F

Origin of Product

United States

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